![molecular formula C20H21FN2O3S B2688115 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 932502-68-6](/img/structure/B2688115.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
GABAA/Benzodiazepine Receptor Binding
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide is part of a new series of compounds that exhibit high affinity for the GABAA/benzodiazepine receptor. These compounds, including similar imidazo[1,5-a]quinoxaline amides and carbamates, demonstrate a range of intrinsic efficacies, indicating potential applications in neuropharmacology and anxiolytic drug development (Tenbrink et al., 1994).
Neurological and Neuropsychiatric Disorders
This compound is part of a class of tetracyclic butyrophenones that show promising activity as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. Their potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors suggest therapeutic potential in conditions like schizophrenia and bipolar disorder (Li et al., 2014).
Anticancer Properties
Some derivatives of this compound, like 2‐anilino‐3‐aroylquinolines, have shown significant antiproliferative activity against various human cancer cell lines. Their mechanism involves inhibition of tubulin polymerization, inducing cell cycle arrest at the G2/M phase and leading to apoptosis. This indicates potential applications in cancer therapy, especially for lung and prostate cancer (Srikanth et al., 2016).
Dye and Pigment Industry
Derivatives of this compound have been used in the synthesis of new azo disperse dyes. These dyes have various applications in the dyeing of textiles and are important for the pigment industry due to their color properties and tautomeric structures (Rufchahi & Gilani, 2012).
Anticancer Activity in Renal Cancer
A specific derivative, 6-[3-(p-Tolylsulfonylamino)propyl]diquinothiazine1, has demonstrated promising anticancer activity against renal cancer cell line UO-31. This suggests its potential use in developing new therapeutics for renal cancer (Jeleń et al., 2013).
Synthesis of Tetrahydro-2H-pyrano[3,4-c]quinoline Derivatives
This compound is involved in the synthesis of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives through cascade cyclization processes. These derivatives have potential applications in medicinal chemistry and drug synthesis (Reddy et al., 2016).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-11-16(21)6-9-19(13)27(25,26)22-17-7-8-18-15(12-17)3-2-10-23(18)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPDCKFIMCUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

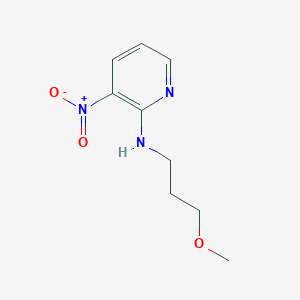
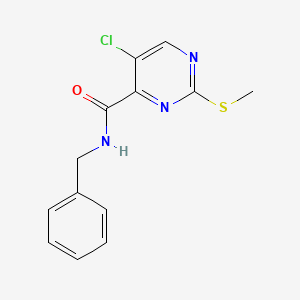
![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)
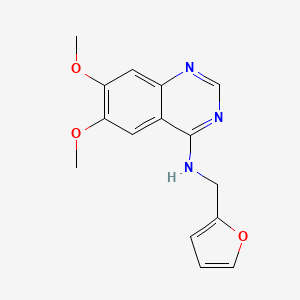
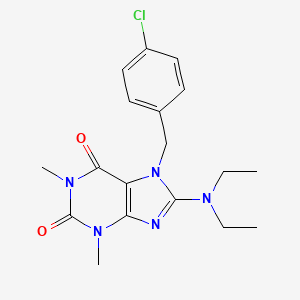
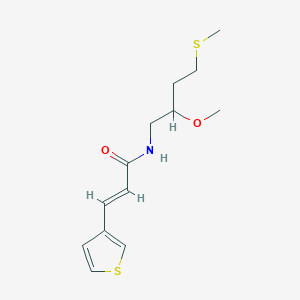
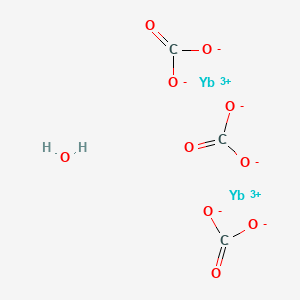
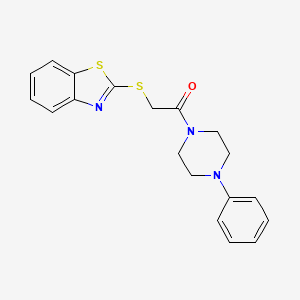
![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)
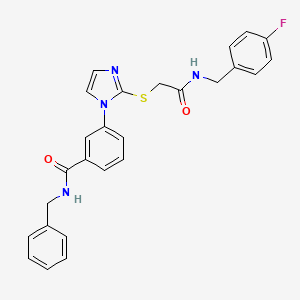
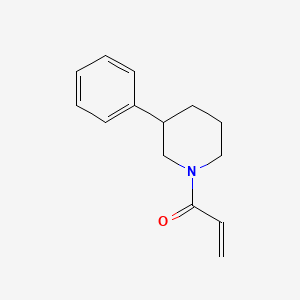
![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)